3-Methylbenzyl alcohol 3-Methylbenzyl alcohol 3-Methylbenzyl alcohol participates in gas phase hydrogenation of methanolic solutions of isophthaldehyde over a Ni/SiO2 catalyst.
3-methylbenzyl alcohol is a methylbenzyl alcohol that is toluene in which one of the meta hydrogens has been replaced by a hydroxymethyl group. It is a primary alcohol and a methylbenzyl alcohol.
Brand Name: Vulcanchem
CAS No.: 587-03-1
VCID: VC21190574
InChI: InChI=1S/C8H10O/c1-7-3-2-4-8(5-7)6-9/h2-5,9H,6H2,1H3
SMILES: CC1=CC(=CC=C1)CO
Molecular Formula: C8H10O
Molecular Weight: 122.16 g/mol

3-Methylbenzyl alcohol

CAS No.: 587-03-1

Cat. No.: VC21190574

Molecular Formula: C8H10O

Molecular Weight: 122.16 g/mol

* For research use only. Not for human or veterinary use.

3-Methylbenzyl alcohol - 587-03-1

Specification

CAS No. 587-03-1
Molecular Formula C8H10O
Molecular Weight 122.16 g/mol
IUPAC Name (3-methylphenyl)methanol
Standard InChI InChI=1S/C8H10O/c1-7-3-2-4-8(5-7)6-9/h2-5,9H,6H2,1H3
Standard InChI Key JJCKHVUTVOPLBV-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CO
Canonical SMILES CC1=CC(=CC=C1)CO
Boiling Point 215.5 °C

Introduction

Chemical Identity and Structure

3-Methylbenzyl alcohol (CAS Registry Number: 587-03-1) is an aromatic primary alcohol with the molecular formula C₈H₁₀O and a molecular weight of 122.16 g/mol. Structurally, it consists of a benzene ring with a methyl group at the meta position and a hydroxymethyl group (CH₂OH) . This compound is also known by several synonyms including m-Tolyl carbinol, (3-Methylphenyl)methanol, m-Tolylmethanol, and 3-TOLYLCARBINOL .

The compound belongs to the chemical family of methylbenzyl alcohols and is defined in chemical ontology as "a primary alcohol and a methylbenzyl alcohol that is toluene in which one of the meta hydrogens has been replaced by a hydroxymethyl group" .

The structural identifiers for 3-methylbenzyl alcohol include:

Identifier TypeValue
InChIInChI=1S/C8H10O/c1-7-3-2-4-8(5-7)6-9/h2-5,9H,6H2,1H3
InChIKeyJJCKHVUTVOPLBV-UHFFFAOYSA-N
SMILESCC1=CC=CC(CO)=C1

Table 1: Structural identifiers of 3-Methylbenzyl alcohol

Physical and Chemical Properties

3-Methylbenzyl alcohol exists as a clear, colorless liquid at room temperature with specific physical and chemical characteristics that influence its behavior in various applications.

Physical Properties

The physical properties of this compound are summarized in the following table:

PropertyValueReference
Physical StateClear colorless liquid
Melting Point<-20°C
Boiling Point215°C at 740 mm Hg
Density1.015 g/mL at 25°C
Refractive Index1.5315-1.5365 at 20°C
Flash Point222°F (105°C)
Specific Gravity1.02

Table 2: Physical properties of 3-Methylbenzyl alcohol

Chemical Properties

3-Methylbenzyl alcohol exhibits characteristic reactivity expected for a primary benzyl alcohol. Key chemical properties include:

PropertyValue/DescriptionReference
LogP (octanol/water partition coefficient)1.600
pKa14.63±0.10 (Predicted)
SolubilityLimited solubility in water; soluble in organic solvents
ReactivityReactive hydroxyl group; susceptible to oxidation, esterification, and substitution reactions

Table 3: Chemical properties of 3-Methylbenzyl alcohol

The compound contains a hydroxyl functional group that makes it prone to various chemical transformations. The benzylic position of the hydroxyl group enhances its reactivity compared to aliphatic alcohols, influencing its behavior in chemical reactions.

Synthesis and Production Methods

3-Methylbenzyl alcohol can be synthesized through several methods, with varying yields, reaction conditions, and starting materials.

Reduction of 3-Methylbenzaldehyde

One common synthetic approach involves the reduction of 3-methylbenzaldehyde using appropriate reducing agents:

  • Sodium borohydride (NaBH₄) reduction in protic solvents like ethanol

  • Lithium aluminum hydride (LiAlH₄) reduction in aprotic solvents such as tetrahydrofuran (THF)

Grignard Reaction

Another synthetic route employs the Grignard reaction pathway:

  • Formation of 3-methylbenzylmagnesium chloride from 3-methylbenzyl chloride and magnesium in anhydrous ether

  • Reaction with formaldehyde followed by hydrolysis to yield 3-methylbenzyl alcohol

Industrial Production

In industrial settings, 3-methylbenzyl alcohol is often produced through catalytic hydrogenation of 3-methylbenzaldehyde using palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

Comparative Analysis of Synthesis Methods

MethodStarting MaterialsReaction ConditionsAdvantagesLimitationsReference
NaBH₄ Reduction3-MethylbenzaldehydeRoom temperature, ethanol or methanol solventMild conditions, high selectivity, simple workupModerate reducing strength, may require longer reaction times
LiAlH₄ Reduction3-Methylbenzaldehyde0°C to room temperature, THF solventPowerful reducing agent, fast reactionRequires anhydrous conditions, air-sensitive reagent, hazardous
Grignard Reaction3-Methylbenzyl chlorideDry ether, anhydrous conditionsVersatile approach, good yieldsSensitive to moisture, requires careful handling
Catalytic Hydrogenation3-MethylbenzaldehydeH₂ gas, Pd/C catalyst, elevated pressureScalable for industrial production, environmentally friendlyRequires specialized equipment, high pressure systems

Table 4: Comparison of synthesis methods for 3-Methylbenzyl alcohol

Chemical Reactions

3-Methylbenzyl alcohol participates in various chemical reactions characteristic of primary alcohols, particularly those enhanced by the benzylic position of the hydroxyl group.

Oxidation Reactions

The compound readily undergoes oxidation to form 3-methylbenzaldehyde when treated with oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). This reaction is particularly important in synthetic organic chemistry as it provides a route to important carbonyl compounds.

Substitution Reactions

The hydroxyl group of 3-methylbenzyl alcohol can be substituted to form various derivatives:

  • Reaction with thionyl chloride (SOCl₂) produces 3-methylbenzyl chloride

  • Reaction with hydrogen bromide (HBr) yields 3-methylbenzyl bromide

Esterification

3-Methylbenzyl alcohol reacts with carboxylic acids in the presence of acid catalysts to form esters. This reaction is utilized in the production of fragrance compounds and pharmaceutical intermediates.

Hydrogenation

The compound participates in gas phase hydrogenation processes, particularly in the hydrogenation of methanolic solutions of isophthaldehyde over Ni/SiO₂ catalysts . This reaction demonstrates its utility in catalytic processes.

Silylation

3-Methylbenzyl alcohol can undergo silylation reactions with tert-butyldimethylsilyl chloride (TBDMS-Cl) to form the corresponding silyl ether, which serves as a protected form of the alcohol in multi-step organic syntheses .

Applications and Uses

3-Methylbenzyl alcohol finds application across multiple industries due to its versatile chemical properties.

Synthetic Intermediate

The compound serves as an important intermediate in organic synthesis pathways, particularly in the production of:

  • Dialkyl aryl phosphates and dialkyl arylalkyl phosphates that possess inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)

  • Pharmaceutical compounds and drug candidates

  • Fine chemicals and specialty organic compounds

Fragrance and Flavor Industry

Due to its aromatic properties, 3-methylbenzyl alcohol is employed in the fragrance industry as:

  • A component in perfume formulations

  • A precursor for ester derivatives used in scented products

Analytical Chemistry

In analytical chemistry, the compound serves as:

  • A standard reference material

  • A reagent for various chemical analyses and separations

Research Applications

In scientific research, 3-methylbenzyl alcohol is utilized in:

  • Studies of enzyme inhibition mechanisms

  • Investigations of metabolic pathways involving aromatic alcohols

  • Development of novel synthetic methodologies

Biological and Pharmacological Properties

3-Methylbenzyl alcohol exhibits various biological activities that have been the subject of scientific investigation.

Enzyme Inhibition

Research indicates that 3-methylbenzyl alcohol derivatives, particularly dialkyl aryl phosphates synthesized from this compound, demonstrate inhibitory activities against:

  • Acetylcholinesterase (AChE)

  • Butyrylcholinesterase (BChE)

These enzyme inhibitory properties suggest potential applications in the development of therapies for neurodegenerative disorders such as Alzheimer's disease.

Metabolic Pathways

Studies reveal that 3-methylbenzyl alcohol undergoes metabolism in vivo, primarily through:

  • Oxidation to m-tolualdehyde (m-ALD) in a dose-dependent manner

  • Further metabolism through cytochrome P450 enzyme systems

Effects on Cytochrome P450 Enzymes

Research has demonstrated that 3-methylbenzyl alcohol can inhibit specific Cytochrome P450 (CYP) isozymes in a dose-dependent manner, particularly:

  • CYPs 2B1 and 4B1 in the lungs

  • CYPs 2E1 and 4B1 in the nasal mucosa

These findings suggest potential interactions with xenobiotic metabolism, which may impact the toxicity and clearance of co-exposed substances.

Research Findings

Recent research has expanded our understanding of 3-methylbenzyl alcohol's properties, applications, and biological activities.

Synthetic Applications

Research has demonstrated the utility of 3-methylbenzyl alcohol in various synthetic contexts:

  • As a reagent in palladium-catalyzed dehydrative N-benzylation reactions with 2-aminopyridines through a borrowing hydrogen pathway

  • As an influence on product outcomes in electrophilic cyclization reactions involving bis(4-methoxybenzylthio)acetylene

Spectroscopic Characterization

Comprehensive spectroscopic data has been compiled for 3-methylbenzyl alcohol, including:

  • UV/Visible spectroscopy profiles

  • IR spectral data

  • Mass spectrometry fragmentation patterns

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